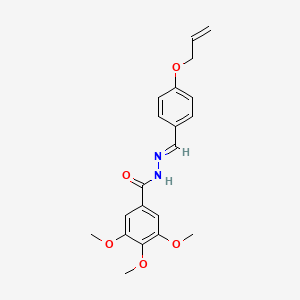
N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide is a synthetic organic compound with the molecular formula C18H28N2O3 and a molecular weight of 320.435 g/mol . This compound is known for its unique chemical structure, which includes a methoxyphenyl group and a pentanoylamino group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide typically involves the reaction of 4-anisidine with pentanoic acid . The process includes the following steps:
Formation of the Amide Bond: 4-Anisidine reacts with pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-((4-Hydroxyphenyl)(pentanoylamino)methyl)pentanamide.
Reduction: Formation of N-((4-Methoxyphenyl)(pentylamino)methyl)pentanamide.
Substitution: Formation of N-((4-Halophenyl)(pentanoylamino)methyl)pentanamide.
Applications De Recherche Scientifique
N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the viability of parasites by interfering with their metabolic processes . The compound’s methoxyphenyl group plays a crucial role in its binding affinity to the target enzymes, leading to the inhibition of essential biological functions in the parasites.
Comparaison Avec Des Composés Similaires
N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)pentanamide: A simplified derivative with similar biological activities but lower cytotoxicity.
N-((4-Ethoxy-3-methoxyphenyl)(pentanoylamino)methyl)pentanamide:
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Propriétés
Numéro CAS |
303061-83-8 |
|---|---|
Formule moléculaire |
C18H28N2O3 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)-(pentanoylamino)methyl]pentanamide |
InChI |
InChI=1S/C18H28N2O3/c1-4-6-8-16(21)19-18(20-17(22)9-7-5-2)14-10-12-15(23-3)13-11-14/h10-13,18H,4-9H2,1-3H3,(H,19,21)(H,20,22) |
Clé InChI |
VTHFPUYNOMRNTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NC(C1=CC=C(C=C1)OC)NC(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11989480.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11989488.png)




![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11989535.png)
![Ethyl 2-({2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B11989538.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide](/img/structure/B11989540.png)


![2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B11989562.png)

